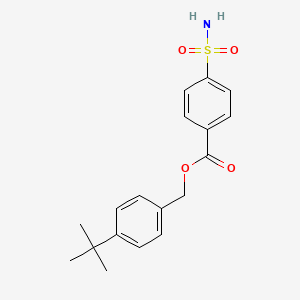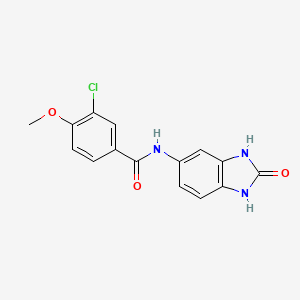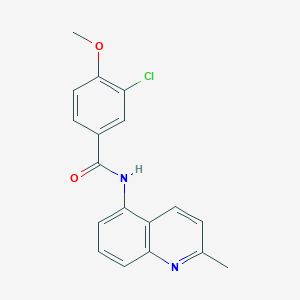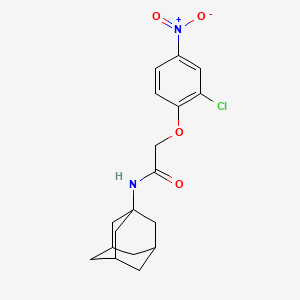![molecular formula C19H31NO4 B4408371 4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine](/img/structure/B4408371.png)
4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine is a chemical compound commonly known as SR9009. It is a synthetic drug that has been widely used in scientific research for its potential applications in the treatment of various diseases.
Wirkmechanismus
SR9009 works by activating a protein called Rev-erbα, which plays a key role in regulating the body's circadian rhythm and metabolism. By activating Rev-erbα, SR9009 can increase energy expenditure and improve metabolic function. It also has anti-inflammatory properties that may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
SR9009 has been shown to have a number of biochemical and physiological effects. It can increase energy expenditure, improve glucose tolerance, and reduce insulin resistance. It also has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. SR9009 has been found to increase the expression of genes involved in lipid metabolism and mitochondrial function, which may contribute to its metabolic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SR9009 in lab experiments is that it has a relatively short half-life, which allows for precise control of dosing. However, SR9009 is not very stable and can degrade quickly, which can make it difficult to work with. Another limitation of using SR9009 is that it is a synthetic drug and may not accurately reflect the effects of natural compounds in the body.
Zukünftige Richtungen
There are a number of potential future directions for research on SR9009. One area of interest is its potential applications in the treatment of metabolic diseases such as obesity and diabetes. SR9009 may also have applications in the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the mechanism of action of SR9009 and to explore its potential therapeutic applications.
Conclusion:
SR9009 is a synthetic drug that has been extensively studied for its potential applications in the treatment of various diseases. It works by activating a protein called Rev-erbα, which plays a key role in regulating the body's circadian rhythm and metabolism. SR9009 has been found to increase energy expenditure, improve glucose tolerance, and reduce insulin resistance. It also has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. While there are limitations to using SR9009 in lab experiments, there are a number of potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
SR9009 has been extensively studied for its potential applications in the treatment of various diseases such as obesity, diabetes, and cancer. It has been shown to improve metabolic function and increase energy expenditure in animal models. SR9009 has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[2-[2-(3-propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4/c1-15(2)23-19-7-5-6-18(12-19)22-11-10-21-9-8-20-13-16(3)24-17(4)14-20/h5-7,12,15-17H,8-11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFLXJAPNPNCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=CC(=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)

![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408313.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4408322.png)


![1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408337.png)
![N-[(5-phenyl-2-furyl)methyl]cyclopentanamine hydrochloride](/img/structure/B4408343.png)
![4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4408350.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4408357.png)